isopropyl-diiodothyronine
isopropyl-diiodothyronine
Brand Name:
Vulcanchem
CAS No.:
10439-94-8
VCID:
VC0088734
InChI:
InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1
SMILES:
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I
Molecular Formula:
C18H19I2NO4
Molecular Weight:
567.2 g/mol
isopropyl-diiodothyronine
CAS No.: 10439-94-8
Main Products
VCID: VC0088734
Molecular Formula: C18H19I2NO4
Molecular Weight: 567.2 g/mol
CAS No. | 10439-94-8 |
---|---|
Product Name | isopropyl-diiodothyronine |
Molecular Formula | C18H19I2NO4 |
Molecular Weight | 567.2 g/mol |
IUPAC Name | (2R)-2-(diiodoamino)-2-[[4-(4-hydroxyphenoxy)phenyl]methyl]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1 |
Standard InChIKey | GJNQSKLKJVPWIR-GOSISDBHSA-N |
Isomeric SMILES | CC(C)[C@](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES | CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Canonical SMILES | CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Synonyms | 3'-isopropyl-3,5-diiodo-L-thyrosine 3'-isopropyl-3,5-diiodothyronine IPDIT isopropyl-diiodothyronine isopropyl-diiodothyronine, (DL)-isomer isopropyl-diiodothyronine, (L)-isome |
PubChem Compound | 151510 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume